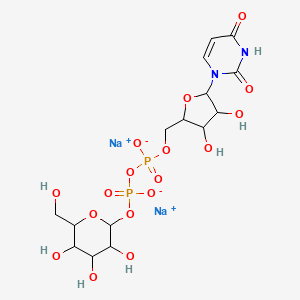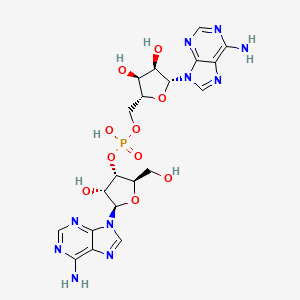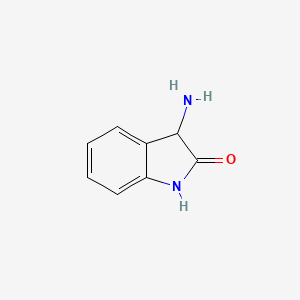
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is a chemical compound with the molecular formula C6Br2F2N2O4 . It has an average mass of 361.880 Da and a monoisotopic mass of 359.819275 Da .
Synthesis Analysis
The synthesis of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene involves the use of fuming nitric acid and trifluoromethanesulfonic acid . The 1,4-dibromo-2,3-difluorobenzene is added to this mixture in portions over 30 minutes . The reaction is then stirred at room temperature .Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene consists of 6 carbon atoms, 2 bromine atoms, 2 fluorine atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene has a melting point of 121.2 °C and a predicted boiling point of 321.4±37.0 °C . It has a predicted density of 2.351±0.06 g/cm3 .Scientific Research Applications
Synthesis of Derivatives for Organic Transformations : Compounds like 1,2-Dibromobenzenes, which include variants similar to 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene, are crucial precursors in organic synthesis. They are used in reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Chemical Modification of Erythrocyte Membranes : Derivatives of dinitrobenzene, like 1,5-difluoro-2,4-dinitrobenzene, have been used to study the permeability of erythrocyte membranes to ions such as Na+ and K+. These compounds have provided insights into the structural integrity and functional properties of biological membranes (Berg, Diamond, & Marfey, 1965).
Reactions with Amines : Studies have explored the substitution reactions of compounds like 1,2-difluoro-4,5-dinitrobenzene with amines, leading to the displacement of fluorine atoms. Such reactions are significant in developing new compounds with potential applications in various chemical syntheses (Plater & Harrison, 2023).
Vibrational Spectra Analysis : The vibrational spectra of compounds such as 1,5-Difluoro-2,4-dinitrobenzene have been studied using techniques like FT-IR and FT-Raman. These studies are crucial in understanding the molecular structures and dynamics of such compounds (Seshadri & Padmavathy, 2017).
Novel Compounds Synthesis for Therapeutic Applications : Research has been conducted on synthesizing novel compounds from 1,5-difluoro-2,4-dinitrobenzene, with potential applications in therapeutic fields. These syntheses contribute to expanding molecular libraries for drug discovery and development (Wang et al., 2008).
Enzymatic Activity Studies : The interaction of 1,5-difluoro-2,4-dinitrobenzene with enzymes like the Escherichia coli tryptophan synthetase α subunit has been studied. Such research provides insights into the molecular mechanisms of enzymatic activities and protein structure (Hardman & Hardman, 1971).
Molecular Polarisability and Stereochemistry Studies : The study of molecular polarizability, dipole moments, and stereochemistry of dinitrobenzenes, including 1,4-dinitrobenzene, contributes to a deeper understanding of molecular interactions and properties in various solvents (Calderbank, Fèvre, & Ritchie, 1968).
Development of Diverse 1,5-Benzodiazepin-2-ones : A practical and efficient method has been developed for synthesizing diverse 1,5-benzodiazepin-2-ones, using 1,5-difluoro-2,4-dinitrobenzene as a starting material. This method is significant for generating compounds with a wide range of substituents, important in medicinal chemistry (Zhao & Liu, 2007).
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored and disposed of properly .
properties
IUPAC Name |
1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2O4/c7-1-3(9)4(10)2(8)6(12(15)16)5(1)11(13)14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXRWUFGRCZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)

![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)



